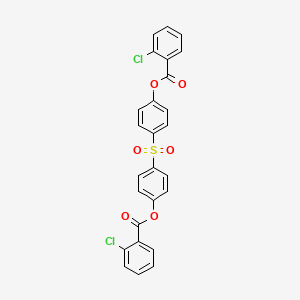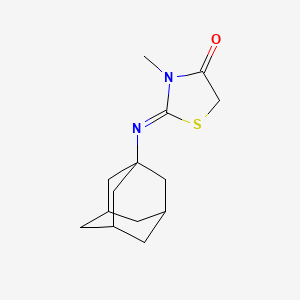
N-(1-methylcyclohexyl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylcyclohexyl)-N'-phenylurea, commonly known as MCU, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 232.33 g/mol. MCU is primarily used as an inhibitor of photosynthesis in plants and has been found to have potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of MCU is not fully understood. However, it is believed that it works by inhibiting the activity of photosystem II in plants. In addition, it has been suggested that MCU may work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MCU has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, it has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MCU in lab experiments is its ability to selectively inhibit photosynthesis in plants. This makes it a useful tool for studying the role of photosynthesis in plant growth and development. However, one of the limitations of using MCU is its potential toxicity. It has been shown to be toxic to certain animal species and caution should be exercised when handling and using this compound.
Direcciones Futuras
There are several future directions for research on MCU. One potential area of research is the development of new anti-tumor drugs based on the structure of MCU. Additionally, further research is needed to fully understand the mechanism of action of MCU and its potential applications in the treatment of neurodegenerative diseases. Finally, more studies are needed to determine the safety and toxicity of MCU in animal and human models.
Métodos De Síntesis
The synthesis of MCU involves the reaction of 1-methylcyclohexylamine and phenyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified using various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
MCU has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-tumor properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, MCU has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Propiedades
IUPAC Name |
1-(1-methylcyclohexyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-14(10-6-3-7-11-14)16-13(17)15-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNTUWPMYJIXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877595 |
Source


|
| Record name | UREA, N-(1-METHYLCYCLOHEXYL)-N'-PHENYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1611-63-8 |
Source


|
| Record name | UREA, N-(1-METHYLCYCLOHEXYL)-N'-PHENYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-4-[2-(1-naphthylamino)-1,3-thiazol-4-yl]benzenesulfonamide hydrobromide](/img/structure/B4995422.png)
![N-[2-(2,4-dimethoxyphenyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4995435.png)
![ethyl 4-{3-[(1-benzyl-4-piperidinyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4995443.png)
![5,12-dicyclohexyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4995450.png)
![1-[3-(2,6-dichlorophenoxy)propyl]piperidine oxalate](/img/structure/B4995467.png)
![1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B4995480.png)

![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4995487.png)
![1,3-dichloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-5-methylbenzene](/img/structure/B4995488.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methyl-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B4995489.png)

![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol](/img/structure/B4995515.png)
![5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4995521.png)
